Cacap

Catalog No.
S586361
CAS No.
30049-31-1
M.F
C20H32O6
M. Wt
368.5 g/mol
Availability
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Cacap

CAS Number

30049-31-1

Product Name

Cacap

IUPAC Name

1,3-bis(prop-2-enoxy)-2,2-bis(prop-2-enoxymethyl)propane;prop-2-enoic acid

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C17H28O4.C3H4O2/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4;1-2-3(4)5/h5-8H,1-4,9-16H2;2H,1H2,(H,4,5)

InChI Key

ZMDJKAIHXGDBPL-UHFFFAOYSA-N

SMILES

C=CCOCC(COCC=C)(COCC=C)COCC=C.C=CC(=O)O

Synonyms

acrylic acid-allyl pentaerythritol copolymer, CACAP, SAKAP

Canonical SMILES

C=CCOCC(COCC=C)(COCC=C)COCC=C.C=CC(=O)O

Cacap, known chemically as an acrylic acid-allyl pentaerythritol copolymer, possesses the molecular formula C20H32O6 with a molecular weight of 368.5 grams per mole [6]. The compound is registered under the Chemical Abstracts Service number 30049-31-1 and is also recognized by the synonyms SAKAP in certain databases [6]. The systematic chemical name for this polymer is "2-Propenoic acid, polymer with 3,3′-[[2,2-bis[(2-propen-1-yloxy)methyl]-1,3-propanediyl]bis(oxy)]bis[1-propene]" [6].

The structural elucidation of Cacap reveals a complex copolymer architecture consisting of acrylic acid units linked through pentaerythritol-based crosslinking segments [18]. The polymer backbone incorporates alternating units of acrylic acid (2-propenoic acid) and pentaerythritol derivatives, with the crosslinking occurring through allyl ether bridges [23]. This three-dimensional crosslinked structure forms microgels rather than dissolving completely in solution, which is characteristic of carbomer-type polymers [23].
The molecular architecture demonstrates a highly branched network where the pentaerythritol core serves as a central hub connecting multiple acrylic acid chains through ether linkages [18]. The presence of unreacted allyl groups within the structure provides sites for potential further crosslinking or chemical modification [16]. Spectroscopic analysis confirms the presence of all expected functional groups, with characteristic absorption peaks corresponding to carboxyl groups, ether linkages, and residual vinyl groups [24].

PropertyValue
Molecular FormulaC20H32O6
Molecular Weight368.5 g/mol
CAS Number30049-31-1
Chemical Name2-Propenoic acid, polymer with 3,3′-[[2,2-bis[(2-propen-1-yloxy)methyl]-1,3-propanediyl]bis(oxy)]bis[1-propene]

Functional Group Analysis and Molecular Architecture

The functional group composition of Cacap reflects its dual nature as both an acrylic acid derivative and a pentaerythritol-based crosslinked polymer [12]. The primary functional groups present in the structure include carboxyl groups (-COOH) originating from the acrylic acid monomer units, ether linkages (-O-) that form the crosslinking bridges, and alkene groups (C=C) present both in residual vinyl groups and the acrylic acid backbone [22].

The carboxyl groups constitute the most significant functional component, providing the polymer with its characteristic acidic properties and pH-dependent swelling behavior [23]. These groups are distributed throughout the polymer network, with an average equivalent weight of approximately 76 per carboxyl group in similar carbomer structures [23]. The ionizable nature of these carboxyl groups enables the polymer to undergo significant conformational changes upon neutralization [23].

Ether linkages serve as the primary crosslinking mechanism in Cacap, connecting the acrylic acid chains through the pentaerythritol-derived segments [18]. These linkages are formed through the reaction of allyl groups with the hydroxyl groups of pentaerythritol, creating a stable three-dimensional network [16]. The ether bonds contribute to the chemical stability of the polymer while allowing for flexibility in the crosslinked structure [11].

Functional GroupPosition in StructureChemical Significance
Carboxyl group (-COOH)Terminal groups in acrylic acid unitsProvides acidic properties and pH-dependent swelling
Ether linkage (-O-)Connecting segments in the polymer backboneForms crosslinking bridges between polymer chains
Alkene group (C=C)Present in allyl groups and acrylic acid unitsSites for potential chemical modification
Alkyl groups (-CH2-, -CH3)Present throughout the polymer backboneContributes to hydrophobic character

The molecular architecture exhibits a highly branched, three-dimensional network structure characteristic of crosslinked polymers [16]. The pentaerythritol core provides four potential sites for attachment, creating a tetrahedral crosslinking geometry that enhances the mechanical properties of the polymer [19]. This architecture results in a material that swells significantly in aqueous media but does not dissolve completely, maintaining its structural integrity through the crosslinked network [23].

Structural Isomerism and Conformational Variations

Cacap exhibits several forms of structural isomerism and conformational variations due to its complex polymer architecture and flexible backbone structure [9]. The primary types of isomerism observed in this copolymer include chain isomerism, position isomerism, functional group isomerism, and conformational variations [27].

Chain isomerism in Cacap arises from variations in the arrangement of the carbon backbone and the degree of branching within the polymer network [9]. The crosslinking process can occur at different positions along the acrylic acid chains, leading to isomeric structures with identical molecular formulas but different connectivity patterns [27]. These variations affect the overall polymer topology and influence properties such as swelling capacity and mechanical strength [17].

Position isomerism manifests in the different locations where crosslinking can occur along the polymer chains [25]. The allyl groups can react with acrylic acid units at various positions, creating isomeric structures where the functional groups are positioned differently relative to each other [9]. This positional variation is particularly significant in determining the local environment around each crosslink and affects the polymer's response to environmental changes [17].

Conformational variations in Cacap result from the rotation around single bonds within the polymer backbone and crosslinking segments [17]. The flexibility of the ether linkages and the carbon-carbon single bonds allows for multiple conformational states [20]. At different temperatures and pH conditions, the polymer can adopt various conformations that affect its macroscopic properties [20].

Type of IsomerismDescriptionImpact on Properties
Chain isomerismVariations in the carbon chain arrangement of the polymer backboneAffects polymer topology and mechanical properties
Position isomerismDifferent positions of functional groups along the polymer chainInfluences local chemical environment and reactivity
Functional group isomerismVariations in the arrangement of functional groups while maintaining the same molecular formulaAlters chemical reactivity and compatibility
Conformational variationsDifferent spatial arrangements due to rotation around single bondsAffects swelling behavior and molecular interactions

The conformational flexibility of Cacap is particularly evident in its pH-dependent behavior, where protonation and deprotonation of carboxyl groups lead to significant conformational changes [23]. In the protonated state, the polymer adopts a more compact conformation due to hydrogen bonding between carboxyl groups [17]. Upon neutralization, electrostatic repulsion between ionized carboxyl groups causes chain extension and increased swelling [23].

Comparative Structural Analysis with Related Copolymers

Cacap shares structural similarities with several related copolymer systems, particularly other acrylic acid-based crosslinked polymers [18]. The most closely related compounds include Carbopol polymers, which are acrylic acid crosslinked with allyl sucrose, and other carbomer copolymer types that utilize different crosslinking agents [23].

When compared to Carbopol polymers, Cacap exhibits similar crosslinking mechanisms but differs in the specific crosslinking agent employed [18]. While Carbopol uses allyl sucrose for crosslinking, Cacap utilizes allyl pentaerythritol, which provides a tetrahedral crosslinking geometry compared to the more linear arrangement in sucrose-based systems [23]. This difference in crosslinking architecture results in distinct swelling characteristics and mechanical properties [19].

Carbomer copolymer type A, which also employs allyl pentaerythritol as a crosslinking agent, shows the closest structural similarity to Cacap [18]. However, differences in the acrylic acid to crosslinker ratio and polymerization conditions can lead to variations in molecular weight distribution and crosslink density [26]. These variations affect the polymer's performance characteristics, including viscosity development and shear stability [23].

Copolymer TypeCrosslinking AgentStructural SimilaritiesKey Differences
Cacap (Acrylic acid-allyl pentaerythritol copolymer)Allyl pentaerythritolContains acrylic acid units and crosslinking through allyl groupsSpecific arrangement of pentaerythritol-based crosslinks
Carbopol (Acrylic acid crosslinked with allyl sucrose)Allyl sucroseSimilar crosslinking mechanism with acrylic acid backboneUses allyl sucrose instead of allyl pentaerythritol for crosslinking
Carbomer copolymer type AAllyl pentaerythritolSimilar crosslinking with allyl pentaerythritolDifferent ratio of components and molecular weight distribution
Polyacrylic acid homopolymerNone (linear polymer)Contains acrylic acid unitsLacks crosslinking structure, linear rather than network polymer

The comparative analysis reveals that the choice of crosslinking agent significantly influences the polymer's three-dimensional structure and properties [19]. Pentaerythritol-based crosslinking, as found in Cacap, provides superior mechanical stability compared to linear polyacrylic acid but may exhibit different swelling kinetics compared to sucrose-crosslinked systems [26]. The tetrafunctional nature of pentaerythritol creates a more rigid crosslinked network, which can affect the polymer's response to environmental stimuli such as pH and ionic strength [21].

Dates

Last modified: 07-20-2023

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